molecular formula C11H10F3NO3 B182570 Ethyl 2-[(trifluoroacetyl)amino]benzoate CAS No. 82679-13-8

Ethyl 2-[(trifluoroacetyl)amino]benzoate

Cat. No. B182570
CAS RN: 82679-13-8
M. Wt: 261.2 g/mol
InChI Key: SKOXTWICVRXJQR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 2-[(trifluoroacetyl)amino]benzoate is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as ethyl 2-(trifluoroacetyl)aminobenzoate, and it is a white crystalline powder that is soluble in organic solvents such as chloroform and acetone.

Mechanism Of Action

The mechanism of action of Ethyl 2-[(trifluoroacetyl)amino]benzoate is not well understood. However, it has been proposed that this compound may act as an inhibitor of certain enzymes such as cyclooxygenase and lipoxygenase, which are involved in the biosynthesis of inflammatory mediators such as prostaglandins and leukotrienes. It has also been suggested that Ethyl 2-[(trifluoroacetyl)amino]benzoate may exert its biological effects through the modulation of various signaling pathways such as the NF-κB and MAPK pathways.

Biochemical And Physiological Effects

Ethyl 2-[(trifluoroacetyl)amino]benzoate has been shown to exhibit various biochemical and physiological effects. It has been reported to have anti-inflammatory, analgesic, and anti-cancer properties. In addition, this compound has been shown to modulate the immune system by inhibiting the production of inflammatory cytokines such as TNF-α, IL-1β, and IL-6.

Advantages And Limitations For Lab Experiments

The advantages of using Ethyl 2-[(trifluoroacetyl)amino]benzoate in lab experiments include its high purity, high yield, and ease of synthesis. However, one of the limitations of using this compound is its potential toxicity, which can limit its use in certain experiments. In addition, the mechanism of action of Ethyl 2-[(trifluoroacetyl)amino]benzoate is not well understood, which can limit its use in certain applications.

Future Directions

There are several future directions for the research on Ethyl 2-[(trifluoroacetyl)amino]benzoate. One of the directions is to further investigate the mechanism of action of this compound, which can provide insights into its potential applications in various fields. Another direction is to explore the potential of Ethyl 2-[(trifluoroacetyl)amino]benzoate as a drug candidate for the treatment of various diseases such as cancer and inflammation. Finally, the development of new synthetic methods for Ethyl 2-[(trifluoroacetyl)amino]benzoate can improve its accessibility and increase its potential applications.

Synthesis Methods

The synthesis of Ethyl 2-[(trifluoroacetyl)amino]benzoate involves the reaction of 2-aminobenzoic acid with trifluoroacetic anhydride in the presence of an organic base such as triethylamine. The reaction takes place in an organic solvent such as dichloromethane or chloroform, and the product is obtained by recrystallization from a suitable solvent. The yield of the product is generally high, and the purity can be improved by further purification methods such as column chromatography.

Scientific Research Applications

Ethyl 2-[(trifluoroacetyl)amino]benzoate has been extensively studied for its potential applications in scientific research. One of the major applications of this compound is in the field of medicinal chemistry, where it is used as a building block for the synthesis of various biologically active compounds. It has been reported that Ethyl 2-[(trifluoroacetyl)amino]benzoate can be used as a precursor for the synthesis of anti-inflammatory, anti-cancer, and anti-viral agents.

properties

CAS RN

82679-13-8

Product Name

Ethyl 2-[(trifluoroacetyl)amino]benzoate

Molecular Formula

C11H10F3NO3

Molecular Weight

261.2 g/mol

IUPAC Name

ethyl 2-[(2,2,2-trifluoroacetyl)amino]benzoate

InChI

InChI=1S/C11H10F3NO3/c1-2-18-9(16)7-5-3-4-6-8(7)15-10(17)11(12,13)14/h3-6H,2H2,1H3,(H,15,17)

InChI Key

SKOXTWICVRXJQR-UHFFFAOYSA-N

SMILES

CCOC(=O)C1=CC=CC=C1NC(=O)C(F)(F)F

Canonical SMILES

CCOC(=O)C1=CC=CC=C1NC(=O)C(F)(F)F

Origin of Product

United States

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